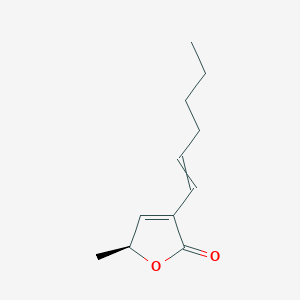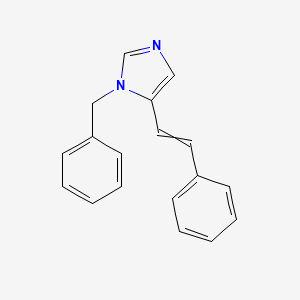![molecular formula C20H16N4 B15161147 1-Methyl-2,5-diphenyl-1H-pyrido[3,2-e][1,2,4]triazepine CAS No. 657402-34-1](/img/structure/B15161147.png)
1-Methyl-2,5-diphenyl-1H-pyrido[3,2-e][1,2,4]triazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2,5-diphenyl-1H-pyrido[3,2-e][1,2,4]triazepine is a heterocyclic compound that belongs to the class of triazepines This compound is characterized by its unique structure, which includes a pyridine ring fused with a triazepine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2,5-diphenyl-1H-pyrido[3,2-e][1,2,4]triazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with benzaldehyde derivatives in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to promote cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-2,5-diphenyl-1H-pyrido[3,2-e][1,2,4]triazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazepine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-2,5-diphenyl-1H-pyrido[3,2-e][1,2,4]triazepine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as a biological probe for studying enzyme interactions and cellular processes.
Medicine: Research has indicated its potential as a therapeutic agent for treating various diseases, including cancer and neurological disorders.
Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2,5-diphenyl-1H-pyrido[3,2-e][1,2,4]triazepine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, this compound can modulate signaling pathways within cells, leading to altered cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-2,5-diphenyl-1H-pyrido[3,2-e][1,2,4]triazolo[4,3-b]pyridine
- 2,5-Diphenyl-1H-pyrido[3,2-e][1,2,4]triazepine
- 1-Methyl-2,5-diphenyl-1H-pyrido[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
Uniqueness
1-Methyl-2,5-diphenyl-1H-pyrido[3,2-e][1,2,4]triazepine is unique due to its specific structural features and the presence of both methyl and diphenyl groups
Propiedades
Número CAS |
657402-34-1 |
|---|---|
Fórmula molecular |
C20H16N4 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
1-methyl-2,5-diphenylpyrido[3,2-e][1,2,4]triazepine |
InChI |
InChI=1S/C20H16N4/c1-24-17-13-8-14-21-19(17)18(15-9-4-2-5-10-15)22-23-20(24)16-11-6-3-7-12-16/h2-14H,1H3 |
Clave InChI |
BBXUERVLUTTZCF-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=NN=C1C3=CC=CC=C3)C4=CC=CC=C4)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


phosphane](/img/structure/B15161065.png)

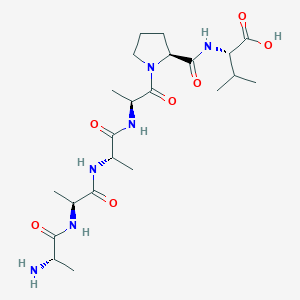

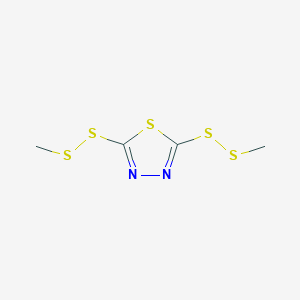

![1-Propanone, 1-[1-(2-ethylhexyl)-6-methoxy-1H-indazol-3-yl]-2-methyl-](/img/structure/B15161100.png)
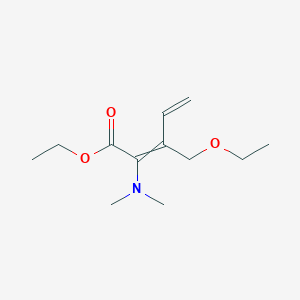
![Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]-](/img/structure/B15161113.png)
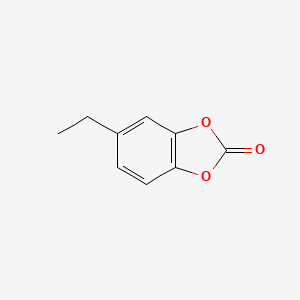
![2-{4-[2,2-Bis(4-chlorophenyl)ethenyl]phenyl}pyridine](/img/structure/B15161119.png)
